"3-Bromo-2-fluoro-5-iodopyridine" CAS number 697300-72-4
"3-Bromo-2-fluoro-5-iodopyridine" CAS number 697300-72-4
An In-Depth Technical Guide to 3-Bromo-2-fluoro-5-iodopyridine (CAS: 697300-72-4)
Introduction
3-Bromo-2-fluoro-5-iodopyridine is a tri-halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. As a highly functionalized pyridine ring system, it serves as a versatile synthetic building block. The strategic placement of three different halogens—fluorine, bromine, and iodine—offers chemists a powerful tool for sequential and site-selective chemical modifications. The differential reactivity of the carbon-halogen bonds allows for a programmed approach to constructing complex molecular architectures, making it an invaluable intermediate in the synthesis of novel pharmaceuticals and other high-value chemical entities.[1][2]
This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-5-iodopyridine, detailing its physicochemical properties, synthetic utility, reactivity profile, and safety considerations. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical attributes of this compound in their work.
Physicochemical and Computational Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 3-Bromo-2-fluoro-5-iodopyridine are summarized below.
| Property | Value | Source |
| CAS Number | 697300-72-4 | [3][4] |
| Molecular Formula | C₅H₂BrFIN | [3][5][6] |
| Molecular Weight | 301.88 g/mol | [3][5][6] |
| Appearance | Solid (Predicted/Typical) | [5] |
| Boiling Point (Predicted) | 268.4 ± 40.0 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 2.413 ± 0.06 g/cm³ | [5][6] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3][5] |
| XLogP3 (Predicted) | 2.6 | [6] |
| InChI Key | MLOIGFZNGAEEDT-UHFFFAOYSA-N | [5][6] |
| Storage Conditions | 2-8°C, protect from light | [3][5] |
Reactivity Profile and Synthetic Utility
The synthetic power of 3-Bromo-2-fluoro-5-iodopyridine lies in the distinct reactivity of its three carbon-halogen bonds. This allows for a hierarchical approach to functionalization, typically through metal-catalyzed cross-coupling reactions.
Causality of Selective Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond and its ability to undergo oxidative addition to the palladium(0) catalyst. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the C-I bond is the most labile and reactive, followed by the C-Br bond. The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions, though it can be susceptible to nucleophilic aromatic substitution (SNAᵣ) under forcing conditions.
Caption: Reactivity map illustrating site-selective functionalization.
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Position 5 (Iodo): The C-I bond is the most reactive site. It readily participates in a wide array of cross-coupling reactions, including Suzuki, Sonogashira, Stille, and Heck couplings. This allows for the introduction of aryl, vinyl, alkynyl, or alkyl groups at this position with high selectivity while leaving the C-Br and C-F bonds intact.
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Position 3 (Bromo): After functionalization at the C-I position, the C-Br bond becomes the next most reactive site for a subsequent cross-coupling reaction. This allows for a second, different functional group to be introduced, often requiring slightly more forcing reaction conditions (e.g., different ligands or higher temperatures).
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Position 2 (Fluoro): The C-F bond is the most robust. Its primary role is often to modulate the electronic properties of the pyridine ring. The strong electron-withdrawing nature of fluorine can influence the reactivity of the other positions and impact the biological activity of the final molecule. It is also a key feature for applications in PET imaging, where it can be substituted with the [¹⁸F] isotope.[7]
This differential reactivity makes the compound an ideal scaffold for building libraries of complex molecules by systematically varying the substituents at positions 5 and 3.
Synthetic Approaches
For instance, a synthetic pathway could start from 3-amino-5-bromopyridine. Iodination at the 2-position can be achieved using N-iodosuccinimide.[9] The resulting 3-amino-5-bromo-2-iodopyridine could then undergo a Balz-Schiemann reaction (diazotization with NaNO₂ in the presence of HBF₄ or HF-pyridine) to replace the amino group with fluorine.[10]
Applications in Research and Drug Development
Halogenated pyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[2] 3-Bromo-2-fluoro-5-iodopyridine serves as a key intermediate for accessing novel chemical space.
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Scaffold Decoration: Its primary application is as a versatile scaffold. Drug discovery programs can utilize its sequential reactivity to rapidly synthesize arrays of analogues for structure-activity relationship (SAR) studies.
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PET Imaging: The 2-fluoro-pyridine motif is of high interest in the development of radiotracers for Positron Emission Tomography (PET).[7] While the iodine and bromine atoms are used to construct the complex targeting molecule, the fluorine atom can be replaced with its radioactive isotope, ¹⁸F, in the final step of the synthesis.[7]
Illustrative Experimental Protocol: Suzuki Coupling
The following is a representative, step-by-step protocol for a selective Suzuki-Miyaura cross-coupling reaction at the C-5 iodine position. This protocol is illustrative and must be adapted and optimized for specific substrates and laboratory conditions.
Caption: General workflow for a Suzuki cross-coupling reaction.
Objective: To selectively couple an aryl boronic acid to the 5-position of 3-Bromo-2-fluoro-5-iodopyridine.
Materials:
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3-Bromo-2-fluoro-5-iodopyridine (1.0 eq)
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Aryl boronic acid (1.1 - 1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
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Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
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Reaction vessel (e.g., Schlenk flask), stir bar, condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 3-Bromo-2-fluoro-5-iodopyridine, the aryl boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture to the flask.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Safety and Handling
3-Bromo-2-fluoro-5-iodopyridine is a hazardous chemical and must be handled with appropriate precautions.[11]
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Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[6][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][12]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing.[11][13]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits may be exceeded, use a NIOSH-approved respirator.[11][13]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapor. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][11][13] Store locked up.[6][11]
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First Aid:
Conclusion
3-Bromo-2-fluoro-5-iodopyridine is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its unique arrangement of three different halogens provides a platform for programmed, site-selective functionalization, enabling the efficient construction of complex molecular targets. A comprehensive understanding of its reactivity, coupled with strict adherence to safety protocols, allows researchers to fully exploit its potential in the discovery and development of novel chemical entities.
References
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Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
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ACS Publications. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved January 5, 2026, from [Link]
-
Bunker, A. M., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o28. [Link]
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